molecular formula C16H13ClN2O3S2 B2648485 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide CAS No. 896010-83-6

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide

Cat. No.: B2648485
CAS No.: 896010-83-6
M. Wt: 380.86
InChI Key: XONVAFWHMFBOMV-UHFFFAOYSA-N
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Description

N-[4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a heterocyclic compound featuring a thiazole core substituted at position 4 with a 5-chlorothiophene moiety and at position 2 with a 2,3-dimethoxybenzamide group. This structure combines electron-rich aromatic systems (thiophene and benzamide) with a thiazole scaffold, which is commonly associated with diverse biological activities, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c1-21-11-5-3-4-9(14(11)22-2)15(20)19-16-18-10(8-23-16)12-6-7-13(17)24-12/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONVAFWHMFBOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide typically involves multi-step reactions. One common method starts with the condensation of 2-bromo-1-(5-chlorothiophen-2-yl)ethan-1-one with thiourea to form the thiazole ring . This intermediate is then coupled with 2,3-dimethoxybenzoic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as COX-2 and 5-LOX, which are involved in inflammatory processes . The compound’s structure allows it to bind effectively to these enzymes, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its substitution pattern:

  • Benzamide group: The 2,3-dimethoxy substituents may improve solubility and hydrogen-bonding capacity compared to non-polar analogs.

Key Observations

Methoxy groups on the benzamide (as in the target compound and ) are associated with enhanced σ2 receptor affinity, suggesting a possible shared mechanism .

Enzyme Inhibition Potential: The thiazole-amide scaffold is a common feature in COX/LOX inhibitors (e.g., compound 6a in ). The target compound’s dimethoxybenzamide group could mimic the pharmacophore of these inhibitors, though direct evidence is lacking.

Comparative Lipophilicity :

  • The 5-chlorothiophene substituent likely increases lipophilicity compared to fluorinated analogs (e.g., ), which may affect membrane permeability and bioavailability.

Biological Activity

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on various studies and research findings.

Chemical Structure

The compound features a complex structure comprising:

  • Thiazole Ring : Contributes to the compound's biological activity.
  • Chlorothiophene Group : Enhances the molecular interactions with biological targets.
  • Dimethoxybenzamide Moiety : Provides additional functional properties.

Synthesis

The synthesis typically involves multi-step chemical reactions, starting with the formation of the thiazole ring through the reaction of 2-aminothiazole with 5-chlorothiophene-2-carboxylic acid. This is followed by coupling with a dimethoxybenzamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through mechanisms involving caspase activation and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

The compound has also shown anti-inflammatory activity. It inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. By reducing the production of pro-inflammatory mediators, it may serve as a potential therapeutic agent for inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against a range of bacterial strains. Its efficacy against Gram-positive and Gram-negative bacteria has been documented, indicating its potential as an antibiotic candidate .

The mechanism of action involves:

  • Enzyme Inhibition : The compound binds to specific enzymes such as COX, inhibiting their activity and thereby reducing inflammation.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing their proliferation.
  • Induction of Apoptosis : The activation of apoptotic pathways contributes to its anticancer effects.

Case Studies

  • Breast Cancer Cell Lines :
    • Study : Evaluated the effects on MCF-7 cell lines.
    • Findings : Significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
  • Inflammatory Models :
    • Study : Used LPS-induced inflammation in murine models.
    • Findings : Administration of the compound led to a marked decrease in inflammatory cytokines (TNF-alpha and IL-6).
  • Antimicrobial Testing :
    • Study : Assessed against E. coli and Staphylococcus aureus.
    • Findings : Minimum inhibitory concentration (MIC) values indicated effective antimicrobial activity at low concentrations.

Data Summary Table

Biological ActivityTarget Organism/Cell TypeObserved EffectReference
AnticancerMCF-7 (Breast Cancer)Reduced viability
Anti-inflammatoryMurine ModelsDecreased TNF-alpha and IL-6
AntimicrobialE. coliEffective at low MIC

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